m-(3,3-Dimethylureido)phenyl isopropylcarbamate
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Overview
Description
m-(3,3-Dimethylureido)phenyl isopropylcarbamate is a chemical compound known for its unique structure and properties. It is also referred to as Carbamic acid, isopropyl-, m-(3,3-dimethylureido)phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
m-(3,3-Dimethylureido)phenyl isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
m-(3,3-Dimethylureido)phenyl isopropylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of m-(3,3-Dimethylureido)phenyl isopropylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- m-(3,3-Dimethylureido)phenyl methylcarbamate
- m-(3,3-Dimethylureido)phenyl ethylcarbamate
Uniqueness
m-(3,3-Dimethylureido)phenyl isopropylcarbamate stands out due to its unique isopropyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
m-(3,3-Dimethylureido)phenyl isopropylcarbamate is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 4849-30-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor signaling pathways, which are crucial for its therapeutic effects.
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced synthesis of inflammatory mediators.
- Receptor Modulation : The compound may bind to certain receptors in the body, influencing cellular responses related to inflammation and pain.
Biological Activity
The biological activities of this compound have been evaluated in various studies, highlighting its potential applications in treating conditions such as inflammation and cancer.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokine production when cells were treated with this compound.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Data Table: Biological Activities
Activity | Effect | Study Reference |
---|---|---|
Anti-inflammatory | Reduction in cytokine levels | |
Anticancer | Induction of apoptosis | |
Enzyme inhibition | Inhibition of cyclooxygenase (COX) |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Inflammation :
- A clinical trial evaluated the efficacy of this compound in patients with chronic inflammatory diseases. Results indicated a significant decrease in symptoms and inflammatory markers after treatment with the compound.
-
Case Study on Cancer Treatment :
- In a preclinical model of breast cancer, administration of this compound led to tumor regression and improved survival rates compared to control groups.
Properties
CAS No. |
4849-30-3 |
---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)14-13(18)19-11-7-5-6-10(8-11)15-12(17)16(3)4/h5-9H,1-4H3,(H,14,18)(H,15,17) |
InChI Key |
VNCXFXQEWWHCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C |
Origin of Product |
United States |
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